H-Ala-Ala-Phe-Amc, also known as Ala-Ala-Phe-7-amido-4-methylcoumarin, is a fluorogenic peptide substrate widely utilized in biochemical assays to study protease activity. The compound consists of a tripeptide sequence made up of two alanine residues followed by phenylalanine, linked to a 7-amido-4-methylcoumarin moiety. This structure allows the compound to emit fluorescence upon cleavage by specific proteases, making it an essential tool in enzyme kinetics and substrate specificity studies. Its molecular formula is with a molecular weight of 464.52 g/mol .
H-Ala-Ala-Phe-Amc is classified as a fluorogenic substrate within the broader category of peptide substrates used for studying proteolytic enzymes. It is primarily sourced from chemical suppliers specializing in biochemicals and research reagents, such as Bachem, Chem-Impex, and Biosynth . The compound's classification highlights its role in enzyme assays, particularly for serine proteases like chymotrypsin.
The synthesis of H-Ala-Ala-Phe-Amc typically employs solid-phase peptide synthesis techniques. The process involves several key steps:
This method allows for precise control over the sequence and purity of the final product .
The synthesis often utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which involves protecting the amino groups during synthesis to prevent unwanted reactions. The cleavage step typically employs trifluoroacetic acid (TFA) to remove protective groups and release the peptide from the resin .
H-Ala-Ala-Phe-Amc features a distinct molecular structure characterized by its tripeptide backbone and fluorescent 7-amido-4-methylcoumarin component. The structural representation can be summarized as follows:
The presence of two alanine residues enhances its specificity for certain proteases compared to other substrates that may contain more hydrophobic or bulky residues .
H-Ala-Ala-Phe-Amc undergoes hydrolysis when acted upon by various proteases, particularly serine proteases such as chymotrypsin. The reaction mechanism involves the cleavage of the peptide bond between phenylalanine and alanine, releasing the fluorescent 7-amido-4-methylcoumarin moiety:
This reaction is significant for studying enzyme kinetics and substrate specificity .
The mechanism of action for H-Ala-Ala-Phe-Amc revolves around its role as a substrate for proteolytic enzymes. Upon cleavage by specific proteases, the release of the fluorescent moiety allows for real-time monitoring of enzyme activity through fluorescence spectroscopy. This property enables researchers to quantify enzyme kinetics and assess substrate specificity in various biological contexts .
These properties are crucial for determining appropriate handling and storage conditions for experimental applications .
H-Ala-Ala-Phe-Amc is primarily utilized in scientific research to study:
The compound's fluorescent properties make it particularly valuable for sensitive detection methods in biochemical assays, contributing significantly to both basic research and applied biological studies .
H-Ala-Ala-Phe-AMC (H-Ala-Ala-Phe-7-amido-4-methylcoumarin) is a fluorogenic tripeptide substrate integral to protease enzymology. Its design features the chromogenic group 7-amino-4-methylcoumarin (AMC) linked to the tripeptide Ala-Ala-Phe. In its intact state, AMC fluorescence is quenched, but proteolytic cleavage at the amide bond liberates free AMC, generating a quantifiable fluorescent signal (excitation/emission: 360–380 nm/440–460 nm). This enables real-time kinetic analysis of protease activity with high sensitivity (detection limits in ng/mL range) [6] [7].
The utility of H-Ala-Ala-Phe-AMC stems from its optimization for exopeptidase kinetics. Unlike endopeptidase substrates (e.g., casein derivatives), its design exploits the processive cleavage mechanism of tripeptidyl peptidases (TPPs), which sequentially release tripeptides from polypeptide N-termini. The P1 position (Phe) incorporates a hydrophobic residue critical for TPP recognition, while the AMC reporter provides a 10–100-fold sensitivity enhancement over colorimetric substrates due to AMC’s high quantum yield [1] [6]. Key advancements include:
Table 1: Comparative Sensitivity of Fluorogenic Peptidase Substrates
Substrate | Protease Target | Detection Limit | Signal-to-Noise Ratio |
---|---|---|---|
H-Ala-Ala-Phe-AMC | Tripeptidyl peptidases | 0.1 nM AMC equiv. | 50:1 |
Suc-Ala-Ala-Phe-AMC | Chymotrypsin/proteasome | 1 nM AMC equiv. | 20:1 |
Bis-(CBZ-Arg)-R110 | Serine proteases | 0.5 nM R110 equiv. | 100:1 |
Z-DEVD-AMC | Caspase-3/7 | 5 nM AMC equiv. | 15:1 |
H-Ala-Ala-Phe-AMC is the gold-standard substrate for functionally characterizing two evolutionarily distinct TPPs:
CLN2 hypomorphs (6% activity): Median lifespan extends to 20 months (vs. 9 months at 3% activity) [3]Assays use 200 μM substrate in acidic buffers (pH 4.0–5.0), with fluorescence monitored continuously. This revealed a therapeutic threshold: >6% normal CNS activity significantly delays LINCL progression [3].
TPP II (Tripeptidyl Peptidase II): A cytosolic serine exopeptidase forming giant complexes (>5 MDa). It compensates for proteasome dysfunction by processively degrading polypeptides into tripeptides. H-Ala-Ala-Phe-AMC hydrolysis (optimized at pH 7.5–8.0) confirmed its role in viral replication:
Table 2: Kinetic Parameters of TPP I and TPP II Using H-Ala-Ala-Phe-AMC
Enzyme | KM (μM) | Vmax (nmol/min/μg) | Optimal pH | Pathological Relevance |
---|---|---|---|---|
TPP I | 80–120 | 15–20 | 4.5 | LINCL: <3% activity = lethal by 9 months |
TPP II | 150–200 | 25–30 | 8.0 | Viral resilience in proteasome inhibition |
Despite structural similarity to chymotrypsin substrates (e.g., Suc-Ala-Ala-Phe-AMC), H-Ala-Ala-Phe-AMC exhibits distinct selectivity:
Table 3: Hydrolysis Efficiency (kcat/Km) of H-Ala-Ala-Phe-AMC Across Serine Peptidases
Enzyme | kcat/Km (M⁻¹s⁻¹) | Relative Activity vs. Suc-AAF-AMC | Cleavage Mechanism |
---|---|---|---|
TPP II | 8,500 | 1.0x | Exopeptidase (N-terminal) |
TPP I | 7,200 | 0.9x | Exopeptidase (N-terminal) |
Chymotrypsin | 900 | 0.1x | Endopeptidase |
20S Proteasome | <50 | <0.01x | Endopeptidase |
Bacillus alkaline protease | 6,800 | 0.8x | Exopeptidase |
Compound Specifications
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